Ethyl 2-(4-(tosyloxy)butoxy)acetate
Description
Ethyl 2-(4-(tosyloxy)butoxy)acetate is an organic ester compound characterized by a central tosyloxy (p-toluenesulfonyloxy) group attached to a butoxy chain, which is further linked to an ethyl acetate moiety. This structure confers unique reactivity, particularly in nucleophilic substitution reactions, due to the tosyloxy group’s role as a superior leaving group. The compound is primarily utilized as an intermediate in pharmaceutical synthesis, notably in PROTAC (Proteolysis-Targeting Chimera) development for targeted protein degradation, such as androgen receptor degradation in cancer therapy .
Properties
Molecular Formula |
C15H22O6S |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
ethyl 2-[4-(4-methylphenyl)sulfonyloxybutoxy]acetate |
InChI |
InChI=1S/C15H22O6S/c1-3-20-15(16)12-19-10-4-5-11-21-22(17,18)14-8-6-13(2)7-9-14/h6-9H,3-5,10-12H2,1-2H3 |
InChI Key |
WOZBMMRKCUQXKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COCCCCOS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 2-(4-(tosyloxy)butoxy)acetate typically involves multiple steps starting from appropriate starting materials. One common method involves the reaction of ethyl acetate with 4-(tosyloxy)butanol under specific conditions to yield the desired product . The reaction conditions often include the use of a base such as sodium tert-butoxide and a solvent like tetrahydrofuran (THF) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
Ethyl 2-(4-(tosyloxy)butoxy)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tosyloxy group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products.
Oxidation Reactions: It can also undergo oxidation reactions, although these are less common.
Common reagents used in these reactions include sodium tert-butoxide, p-toluenesulfonyl chloride, and various solvents like THF and ethyl acetate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-(4-(tosyloxy)butoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the preparation of compounds for biological studies.
Medicine: It can be a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism by which Ethyl 2-(4-(tosyloxy)butoxy)acetate exerts its effects involves its ability to act as a precursor or intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions it participates in. For example, in substitution reactions, the tosyloxy group is typically the leaving group, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Key Structural Features :
- Tosyloxy group : Enhances electrophilicity and reactivity in substitution reactions.
- Butoxy spacer : Provides flexibility and modulates solubility and pharmacokinetic properties.
- Ethyl ester : Balances lipophilicity and hydrolytic stability compared to bulkier esters like tert-butyl .
Comparison with Similar Compounds
Structural and Functional Analogues
a) Ethyl 2-(tosyloxy)acetate
- Structure : Shorter chain (lacks the butoxy spacer).
- Synthesis : Prepared via reaction of ethyl glycolate with p-toluenesulfonyl chloride in THF using triethylamine as a base (75% yield) .
- Reactivity: Limited spacer length reduces steric hindrance, favoring faster nucleophilic substitution but lower target specificity compared to butoxy derivatives.
b) Ethyl 2-(4-aminophenoxy)acetate
- Structure: Tosyloxy replaced by an amino group (-NH₂).
- Synthesis: Derived from reduction of ethyl 2-(4-nitrophenoxy)acetate using NH₄Cl/Fe in ethanol/water (62% yield) .
- Applications : Precursor for dual glucokinase (GK) activators, highlighting divergent biological roles compared to tosyloxy derivatives .
c) tert-Butyl 2-(3-(4-(tosyloxy)butoxy)propoxy)acetate (L-8)
Key Observations :
- Tosylation reactions (e.g., ) consistently require bases like Et₃N or DMAP for activation.
- Yields vary based on steric demands; bulkier tert-butyl derivatives show lower yields due to purification challenges .
Physicochemical Properties
Biological Activity
Ethyl 2-(4-(tosyloxy)butoxy)acetate is a compound with diverse biological activities that have been the subject of various studies. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a tosyl group, which enhances its reactivity and biological activity. The compound's structure can be represented as follows:
This compound's unique functional groups contribute to its solubility and interaction with biological systems.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating its antibacterial efficacy, the compound demonstrated activity against various pathogens, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies using human cancer cell lines, such as MCF-7 (breast adenocarcinoma), revealed that the compound induces apoptosis. The IC50 value for MCF-7 cells was found to be approximately 50 µg/mL. Flow cytometry analysis indicated that treatment with the compound led to significant early and late apoptosis rates:
| Treatment (µg/mL) | Early Apoptosis (%) | Late Apoptosis (%) |
|---|---|---|
| Control | 5 | 3 |
| 25 | 15 | 10 |
| 50 | 30 | 25 |
These findings suggest that this compound may disrupt cancer cell proliferation through apoptotic pathways .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antimicrobial Mechanism: The compound appears to disrupt bacterial cell membranes, leading to increased permeability and cell lysis.
- Anticancer Mechanism: this compound may activate intrinsic apoptotic pathways by upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2), resulting in mitochondrial dysfunction and caspase activation .
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in various applications:
- Antimicrobial Efficacy: A study conducted on foodborne pathogens demonstrated that the compound significantly reduced microbial load in contaminated food samples, suggesting its utility as a food preservative.
- Anticancer Research: Clinical trials are underway to evaluate the safety and efficacy of this compound in combination therapies for breast cancer patients. Preliminary results indicate enhanced therapeutic effects when used alongside standard chemotherapeutics.
- Mechanistic Insights: Recent investigations into the molecular pathways affected by the compound have revealed its role in modulating inflammatory responses, which may contribute to its anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
